4-(2-((2,4-二氨基蝶啶-6-基)甲基)-1-甲氧基-1-氧代戊-4-炔-2-基)苯甲酸甲酯氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

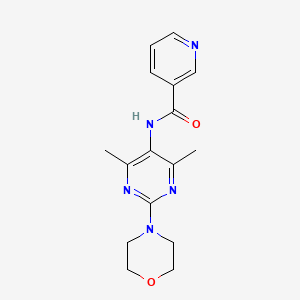

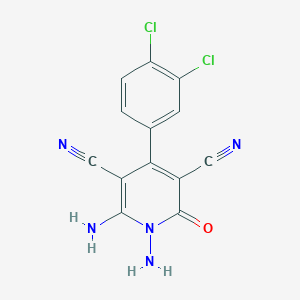

The compound appears to contain a pteridine ring, which is a bicyclic structure composed of pyrimidine and pyrazine rings fused together . Pteridines are often found in biological systems and have various roles, such as serving as the backbone for folic acid .

Molecular Structure Analysis

The compound likely contains a pteridine ring attached to a benzoyl group via a methylene bridge. It also appears to have a methoxy carbonyl group and a terminal alkyne group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, the presence of the polar pteridine ring and the potential for hydrogen bonding might influence its solubility .科学研究应用

Application in Cancer Chemotherapy

Folic acid antimetabolites represent a large group of drugs and drug candidates, including those for cancer chemotherapy . They are structural analogues of purine and pyrimidine bases/nucleosides, or of folate cofactors . Their mechanism of action is based on their ability to enter into competitive relationships with structurally similar metabolites of the living, which leads to a lack of the corresponding metabolite and a decrease in the activity of vital biochemical processes in the cell .

Application in Anti-Tubercular Activities

The dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) is believed to be an important drug target in anti-TB drug development . The enzyme contains a glycerol (GOL) binding site, which is assumed to be a useful site to improve the selectivity towards human dihydrofolate reductase (h-DHFR) . In a study, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry were designed, synthesized, and tested for their anti-tubercular activity against Mtb H37Ra . Among them, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .

Synthesis of New 6-Substituted 2,4-Diaminopteridines and Pterins

A series of new 6-substituted 2,4-diaminopteridines and pterins have been synthesized by nucleophilic displacement reactions at the side chain of 6-bromomethyl-2,4-diaminopteridine . These compounds have been used in various biochemical processes in the cell .

Chemical Research

The compound is available for purchase from several chemical suppliers for use in scientific research . However, the specific applications are not listed .

属性

IUPAC Name |

methyl 4-[2-[(2,4-diaminopteridin-6-yl)methyl]-1-methoxy-1-oxopent-4-yn-2-yl]benzoate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O4.BrH/c1-4-9-21(19(29)31-3,13-7-5-12(6-8-13)18(28)30-2)10-14-11-24-17-15(25-14)16(22)26-20(23)27-17;/h1,5-8,11H,9-10H2,2-3H3,(H4,22,23,24,26,27);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJBJTHBHPNPAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(CC#C)(CC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)OC.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate hydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole](/img/structure/B2365381.png)

![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/no-structure.png)

![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)

![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2365390.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2365392.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2365397.png)

![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2365398.png)

![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2365399.png)